molecular formula C7H9NO B075724 2,6-Dimethyl-3-hydroxypyridine CAS No. 1122-43-6

2,6-Dimethyl-3-hydroxypyridine

Cat. No.: B075724
CAS No.: 1122-43-6
M. Wt: 123.15 g/mol
InChI Key: AMQJAKKATFMFTR-UHFFFAOYSA-N
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Description

2,6-Dimethyl-3-hydroxypyridine is a chemical compound with the molecular formula C7H9NO. It is a derivative of pyridine, characterized by the presence of two methyl groups at positions 2 and 6, and a hydroxyl group at position 3 on the pyridine ring. This compound is known for its pale yellow to pale beige solid form and has a molecular weight of 123.15 g/mol .

Scientific Research Applications

2,6-Dimethyl-3-hydroxypyridine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: It is investigated for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.

    Industry: It is used in the production of various chemical products and intermediates .

Safety and Hazards

2,6-Dimethyl-3-hydroxypyridine is classified as a hazardous substance. It can cause skin irritation, serious eye irritation, and may be toxic if swallowed .

Future Directions

While specific future directions for 2,6-Dimethyl-3-hydroxypyridine are not detailed, similar compounds such as 1,4-dihydropyridine derivatives have been studied for their potential use in the treatment of hypertension and cardiovascular diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dimethyl-3-hydroxypyridine typically involves the use of ammonium hydroxide and 5-Methyl-2-acetylfuran as raw materials. The reaction conditions often include the use of inert atmosphere and room temperature for storage .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves the use of weak-base ion-exchange resin as a catalyst and ethyl acetoacetate as a raw material. The process includes dimerization, ammoniation, and chlorination steps, followed by post-treatment to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 2,6-Dimethyl-3-hydroxypyridine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

    Oxidation: Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reagents include reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Common reagents include halogens or other nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine derivatives with additional oxygen-containing functional groups .

Comparison with Similar Compounds

  • 2,6-Dimethyl-3,5-dichloro-4-hydroxypyridine
  • 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(2-nitrophenyl)-1,4-dihydropyridine

Comparison: 2,6-Dimethyl-3-hydroxypyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activities due to the presence of the hydroxyl group at position 3 .

Properties

IUPAC Name

2,6-dimethylpyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO/c1-5-3-4-7(9)6(2)8-5/h3-4,9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMQJAKKATFMFTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80149946
Record name 2,6-Dimethyl-3-oxypyridine
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Molecular Weight

123.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1122-43-6
Record name 2,6-Dimethyl-3-pyridinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1122-43-6
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Record name 2,6-Dimethyl-3-oxypyridine
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Record name 1122-43-6
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Record name 2,6-Dimethyl-3-oxypyridine
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Record name 2,6-dimethylpyridin-3-ol
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Record name 2,6-DIMETHYL-3-OXYPYRIDINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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